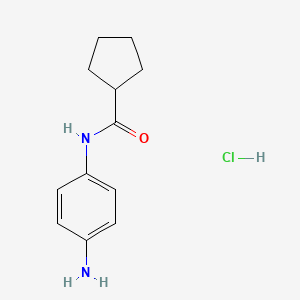

![molecular formula C9H14F3NO2 B1440220 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid CAS No. 1159983-47-7](/img/structure/B1440220.png)

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Descripción general

Descripción

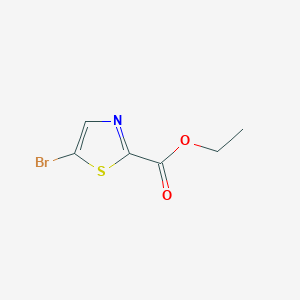

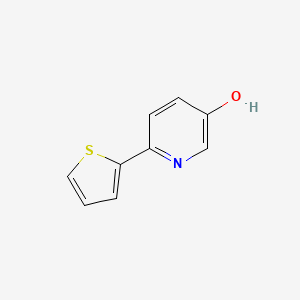

“[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid” is a compound with the molecular formula C9H14F3NO2 and a molecular weight of 225.21 . It is a heterocyclic compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The compound has a piperidine ring attached to an acetic acid group via a 2,2,2-trifluoroethyl group . The IUPAC name is 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, piperidine derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The compound has a boiling point of 270.6±40.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 . It has a complexity of 222 and a topological polar surface area of 40.5 .Aplicaciones Científicas De Investigación

Microbial Resistance and Applications

- Acetic acid bacteria (AAB) are highlighted for their robust tolerance to acetic acid and their ability to oxidize ethanol into acetic acid. This capability is essential in industrial vinegar fermentation. Research has delved into AAB's carbohydrate metabolism, protein metabolism, lipid metabolism, and stress response mechanisms to understand their acid resistance better. This knowledge is critical for enhancing vinegar production and optimizing fermentation processes. Recent advancements in genomics and proteomics have opened new avenues for exploring acid resistance regulatory networks through quorum sensing systems in AAB, which could be beneficial for strain breeding in industrial applications (Xia, Zhu, & Liang, 2017).

Industrial and Environmental Applications

- The review on the roles of organic acids in acidizing operations for carbonate and sandstone formations outlines how organic acids, including acetic acid, are employed as alternatives to more corrosive chemicals like hydrochloric acid in the oil and gas industry. These acids help avoid issues like high corrosion rates and lack of penetration in high-temperature conditions. The paper discusses the advancements, technology, and problems associated with organic acids, focusing on formic, acetic, citric, and lactic acids for damage removal and dissolution in geological formations (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Direcciones Futuras

Piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the study and development of new synthesis methods and applications for these compounds, including “[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid”, are important areas of future research.

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives often interact with various receptors in the body, influencing their function .

Mode of Action

It’s known that the compound can influence chemical reactions, which suggests it may interact with its targets to induce changes .

Biochemical Pathways

Given its potential role in promoting chemical reactions, it may influence various biochemical pathways .

Result of Action

Its role in promoting chemical reactions suggests it may have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

Propiedades

IUPAC Name |

2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2/c10-9(11,12)6-13-3-1-7(2-4-13)5-8(14)15/h7H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCQBESVKCIVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

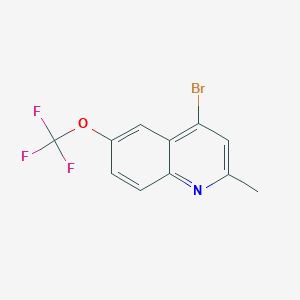

![[1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1440140.png)

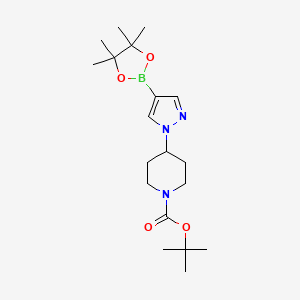

![2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1440141.png)

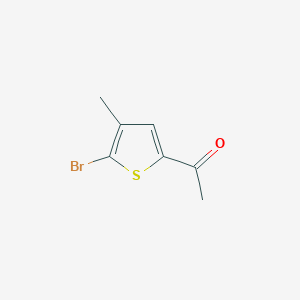

![2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B1440145.png)

![5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone](/img/structure/B1440155.png)